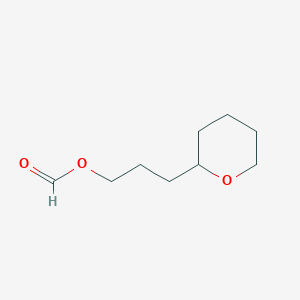
Diphenethyldiphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenethyldiphenylsilane is an organosilicon compound with the molecular formula C28H28Si. It is a unique chemical that has garnered interest in various fields of scientific research due to its distinctive properties and potential applications. This compound is part of a broader class of organosilicon compounds, which are known for their versatility and utility in both industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenethyldiphenylsilane typically involves the Grignard reaction, a well-known method in organic chemistry. This reaction involves the use of phenylmagnesium bromide and diphenylsilane as starting materials. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenethyldiphenylsilane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted silanes with various functional groups.
Applications De Recherche Scientifique
Diphenethyldiphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance materials such as silicone resins and rubbers.
Mécanisme D'action
The mechanism of action of diphenethyldiphenylsilane involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, potentially altering their function. The pathways involved may include signal transduction mechanisms and enzyme inhibition, although specific details are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylphenylsilane
- Dimethoxydiphenylsilane
- Dichlorodiphenylsilane
- Diphenylsilane
- Triethoxyphenylsilane
Uniqueness
Diphenethyldiphenylsilane stands out due to its unique combination of phenyl and ethyl groups attached to the silicon atom. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C28H28Si |
|---|---|
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
diphenyl-bis(2-phenylethyl)silane |
InChI |
InChI=1S/C28H28Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H,21-24H2 |
Clé InChI |
OQISRWPVZCPIJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC[Si](CCC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11939587.png)


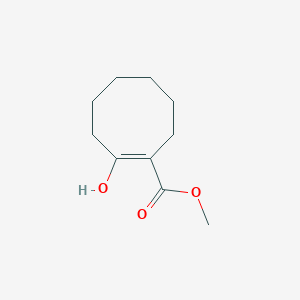
![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)

-lambda~5~-bismuthane](/img/structure/B11939637.png)
![7-(3-nitrobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11939645.png)
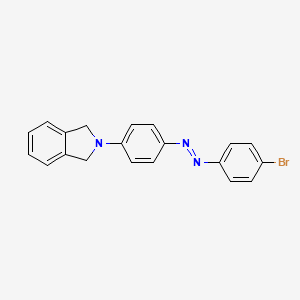
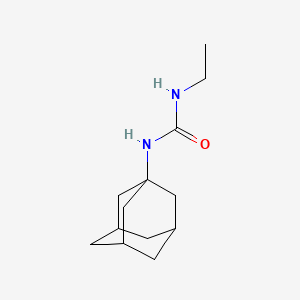
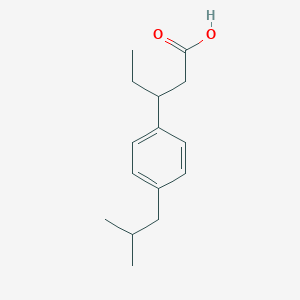

![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)
